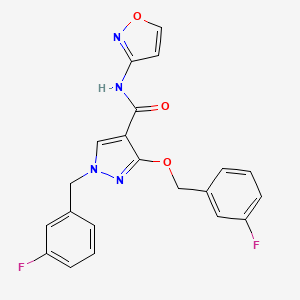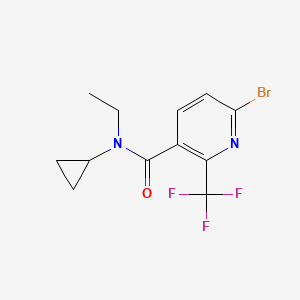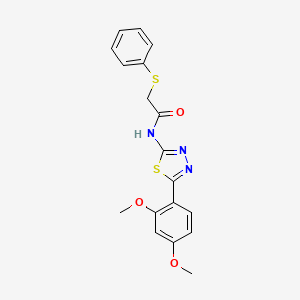![molecular formula C11H8N2O B2426512 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one CAS No. 1536267-57-8](/img/structure/B2426512.png)
1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one” is a chemical compound with the molecular formula C11H8N2O . It is a bifunctional molecule possessing both hydrogen bond donor and acceptor groups .
Synthesis Analysis
The synthesis of “1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one” derivatives is an easy and useful way to produce artificial molecules with potential applications . An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives in 99% ee from conveniently accessed 2,3-diketoesters has been developed .
Molecular Structure Analysis
Two forms of cyclic, doubly hydrogen-bonded dimers are discovered for crystalline 1H-pyrrolo[3,2-h]quinoline . One of the forms is planar, the other is twisted. Analysis of IR and Raman spectra, combined with DFT calculations, allows one to assign the observed vibrations and to single out vibrational transitions which can serve as markers of hydrogen bond formation and dimer structure .
Chemical Reactions Analysis
The compression of these systems should facilitate double proton transfer within the cyclic dimers of “1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one”, while intramolecular transfer should either remain unaffected or weakened .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.2 . It is a powder at room temperature . The InChI code is 1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9 (7)11 (8)13-10/h1-6,13-14H .
Wissenschaftliche Forschungsanwendungen
FGFR Inhibition
1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer . Compound 4h, a derivative of 1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one, exhibited significant FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. It effectively inhibited breast cancer cell proliferation, induced apoptosis, and suppressed cell migration and invasion .
Haspin Inhibition
A structure-activity relationship study identified 1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one derivatives as potent haspin inhibitors. Compound 22, derived from this scaffold, displayed remarkable activity against haspin (IC50 = 76 nM) and demonstrated selectivity over other protein kinases .
Versatile Synthesis
1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one can be synthesized via straightforward methods. For example, a 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of K2CO3 yields this compound. The versatility, ease of operation, and mild reaction conditions make this synthesis approach attractive .
Other Derivatives
While 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one itself has been studied, related derivatives have also been explored. For instance, 1H-pyrrolo[2,3-f]isoquinoline-2-carboxylic acid was isolated in quantitative yield under specific reaction conditions .
Potential Drug Leads
Given its low molecular weight and promising inhibitory activities, 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one derivatives hold potential as lead compounds for further optimization in drug development .
Wirkmechanismus
Mode of Action
The mode of action of 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one involves electrophilic substitution reactions, including the Mannich and Vilsmeier reactions and diazo coupling . These reactions were studied for the first time in the pyrroloisoquinoline series .
Biochemical Pathways
It’s known that the compound can form in vitro molecular complexes with native double-stranded dna by intercalation between two base pairs .
Result of Action
The compound has shown a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells . This suggests that 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one may have potential anti-cancer properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dihydropyrrolo[3,2-h]isoquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9(7)11(8)13-10/h1-4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQQLKGEAPZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=C2)C=CN=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426431.png)
![2-phenyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426432.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2426433.png)



![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2426440.png)

![3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2426444.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-keto-2-piperidino-ethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2426449.png)